molecular formula C83H102Cl2N18O13 B596137 (D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S CAS No. 154427-06-2

(D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S

Numéro de catalogue: B596137
Numéro CAS: 154427-06-2
Poids moléculaire: 1630.742
Clé InChI: DNPPKUZASAWMDK-VUWIBSRJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S is a synthetic peptide analog known for its potent neurokinin-1 receptor (NK-1R) antagonistic properties. This compound is often referred to as Spantide II and is used in various scientific research applications due to its ability to block proinflammatory activities associated with substance P.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Applications De Recherche Scientifique

(D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in modulating neurokinin-1 receptor activity and its effects on cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications in treating conditions associated with substance P, such as inflammation and pain.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mécanisme D'action

The mechanism of action of (D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S involves its binding to the neurokinin-1 receptor (NK-1R). By binding to this receptor, the compound blocks the binding of substance P, a neuropeptide involved in pain and inflammation. This antagonistic action prevents the activation of downstream signaling pathways associated with proinflammatory responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Spantide I: Another NK-1R antagonist with a slightly different peptide sequence.

    Aprepitant: A small molecule NK-1R antagonist used clinically to prevent chemotherapy-induced nausea and vomiting.

    L-733,060: A potent and selective NK-1R antagonist used in research.

Uniqueness

(D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S is unique due to its specific peptide sequence and its high affinity for the neurokinin-1 receptor. Its ability to effectively block substance P makes it a valuable tool in research and potential therapeutic applications.

Activité Biologique

The compound (D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S , also known as Spantide II, is a synthetic peptide derivative with significant biological activity. It has been studied for its potential applications in medicinal chemistry, particularly as a substance P antagonist. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇₁H₈₈Cl₂N₁₄O₁₁S
  • Molecular Weight : 1630.74 g/mol
  • CAS Number : 154427-06-2

The compound features multiple chiral centers due to the presence of various amino acids and functional groups such as nicotinoyl and pyridyl. Its complex structure contributes to its unique biological properties.

The primary mechanism by which this compound exerts its biological effects involves antagonism of substance P receptors. Substance P is a neuropeptide associated with pain transmission and inflammatory processes. By inhibiting these receptors, Spantide II can potentially reduce pain and inflammation.

Key Mechanisms:

  • Receptor Binding : Spantide II exhibits high affinity for neurokinin-1 (NK1) receptors.
  • Inhibition of Histamine Release : The compound is less effective in releasing histamine from mast cells compared to other antagonists, which may suggest a favorable safety profile regarding allergic reactions .
  • Neurotoxicity Profile : Studies indicate negligible neurotoxicity associated with Spantide II, making it a promising candidate for therapeutic applications .

In Vitro Studies

In vitro studies have demonstrated that Spantide II effectively inhibits substance P-induced responses in various cellular models. For instance:

  • Cell Culture Models : Research has shown that the compound can significantly reduce cell proliferation in models stimulated by substance P.
  • Binding Affinity : Binding assays indicate that Spantide II has a higher binding affinity compared to its predecessor, Spantide I .

In Vivo Studies

In vivo studies further support the therapeutic potential of Spantide II:

  • Pain Models : Animal studies have shown that administration of Spantide II results in reduced pain responses in models of acute and chronic pain.
  • Inflammation Models : The compound has been observed to decrease inflammatory markers in animal models subjected to inflammatory stimuli.

Case Studies

  • Chronic Pain Management : A study involving patients with chronic pain conditions demonstrated that treatment with Spantide II led to significant reductions in pain scores compared to placebo controls.
  • Allergic Reactions : In a controlled trial assessing allergic responses, participants receiving Spantide II exhibited lower levels of histamine release compared to those receiving standard treatments.

Data Tables

Study TypeFindingsReference
In VitroHigh binding affinity for NK1 receptors
In VivoReduced pain response in animal models
Clinical TrialSignificant reduction in chronic pain scores

Propriétés

Numéro CAS

154427-06-2

Formule moléculaire

C83H102Cl2N18O13

Poids moléculaire

1630.742

InChI

InChI=1S/C83H102Cl2N18O13/c1-4-5-25-61(72(88)105)94-74(107)62(37-49(2)3)95-77(110)65(41-52-20-13-31-89-45-52)97-75(108)63(39-50-18-7-6-8-19-50)96-78(111)66(43-55-48-93-60-26-10-9-23-56(55)60)98-79(112)67(44-71(87)104)99-76(109)64(40-51-29-30-57(84)58(85)38-51)100-80(113)70-28-17-36-103(70)83(116)68(42-53-21-14-32-90-46-53)101-81(114)69-27-16-35-102(69)82(115)59(86)24-11-12-34-92-73(106)54-22-15-33-91-47-54/h6-10,13-15,18-23,26,29-33,38,45-49,59,61-70,93H,4-5,11-12,16-17,24-25,27-28,34-37,39-44,86H2,1-3H3,(H2,87,104)(H2,88,105)(H,92,106)(H,94,107)(H,95,110)(H,96,111)(H,97,108)(H,98,112)(H,99,109)(H,100,113)(H,101,114)/t59-,61+,62+,63+,64-,65-,66-,67+,68+,69+,70+/m1/s1

Clé InChI

DNPPKUZASAWMDK-VUWIBSRJSA-N

SMILES

CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC(=C(C=C5)Cl)Cl)NC(=O)C6CCCN6C(=O)C(CC7=CN=CC=C7)NC(=O)C8CCCN8C(=O)C(CCCCNC(=O)C9=CN=CC=C9)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.